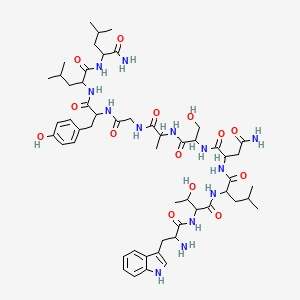![molecular formula C23H30N6O5 B13383009 2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide involves multiple steps, including cycloaddition reactions and functional group transformations. One common approach is the Diels-Alder reaction, which forms the core structure of the compound . The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide stands out due to its complex structure and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C23H30N6O5 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,6,7,8-tetrahydropteridin-2-yl]propanamide |
InChI |
InChI=1S/C23H30N6O5/c1-12-16(34-23(5,6)33-12)14-11-25-17-15(29(14)19(31)13-8-7-9-24-10-13)18(30)27-21(26-17)28-20(32)22(2,3)4/h7-10,12,14,16H,11H2,1-6H3,(H3,25,26,27,28,30,32) |
Clé InChI |
FJTPXNZVTDBLEX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)(C)C)C2CNC3=C(N2C(=O)C4=CN=CC=C4)C(=O)NC(=N3)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,4-trifluoro-N-[1-[[5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13382936.png)



![1-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone](/img/structure/B13382971.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)
![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)




